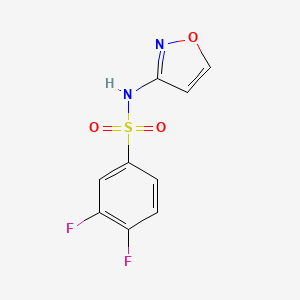

3,4-difluoro-N-3-isoxazolylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide often involves multi-step chemical processes that include the formation of isoxazole rings and the introduction of sulfonyl and fluoro groups. One common approach for synthesizing similar compounds involves the cyclocondensation reactions of appropriate precursors, such as hydrazines with ketones or aldehydes, followed by sulfonation and fluorination steps to introduce the desired functional groups. These methods are designed to achieve high regioselectivity and yield, making them suitable for the synthesis of a wide range of sulfonamide derivatives with varied substituents (Dudutienė et al., 2013).

Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide and related compounds can be characterized using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the spatial arrangement of atoms within the molecule. The presence of fluorine atoms influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets (Gel'mbol'dt et al., 2004).

Chemical Reactions and Properties

Compounds like 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide participate in various chemical reactions, including conjugate addition, electrophilic substitution, and nucleophilic displacement reactions. The fluorine atoms and the isoxazole ring significantly influence the compound's reactivity, making it a versatile intermediate for synthesizing more complex molecules. The sulfonyl group also contributes to the compound's reactivity, offering sites for further functionalization (Meng et al., 2013).

Applications De Recherche Scientifique

Generation of Benzosultams

A study by Xiang, Kuang, and Wu (2016) demonstrates the use of 2-ethynylbenzenesulfonamides, which share a structural similarity with 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide, in the generation of benzosultams. Under visible light irradiation and in the presence of a photocatalyst, these compounds undergo a transformation to produce 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This process highlights a photo-initiated trifluoromethylation leading to C–N bond formation, suggesting potential applications in synthesizing complex sulfonamide-based structures such as benzosultams (Xiang, Kuang, & Wu, 2016).

Fluorinated Benzenesulfonamides as CA Inhibitors

Dudutienė et al. (2015) explore the functionalization of fluorinated benzenesulfonamides, including compounds structurally related to 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide, and their inhibitory properties toward carbonic anhydrases (CAs). This study reveals that substituted tri- and tetrafluorobenzenesulfonamides exhibit high affinity and isoform-selective inhibition of CAs, with variations in substituents at the 2-, 3-, and 4-positions yielding compounds with a broad range of binding affinities and selectivities. Such compounds, particularly 2,4-substituted-3,5,6-trifluorobenzenesulfonamides, were found to be effective CA XIII inhibitors, indicating their potential application in designing inhibitors for various CA isoforms (Dudutienė et al., 2015).

Synthesis of Chiral Fluorinated Isoxazol-5(4H)-ones

Meng et al. (2013) report an organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination synthesis of chiral fluorinated isoxazol-5(4H)-ones, using compounds like 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide. This process involves the use of nitroolefins and N-fluorobenzenesulfonimide (NFSI) to obtain chiral fluorinated isoxazol-5(4H)-ones with high yields, enantio-, and diastereoselectivities. This method indicates the utility of fluorinated benzenesulfonamides in synthesizing chiral fluorinated compounds, which have potential applications in medicinal chemistry and the development of bioactive molecules (Meng et al., 2013).

Propriétés

IUPAC Name |

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHGVZHDZFHFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)